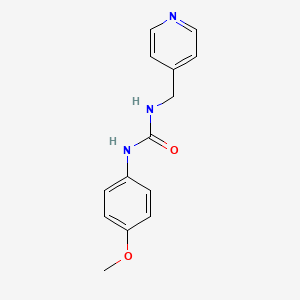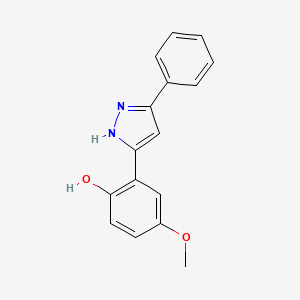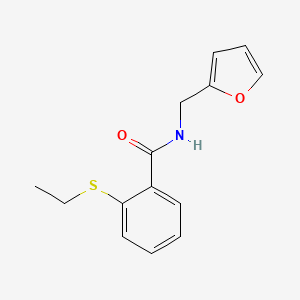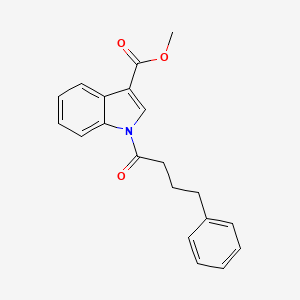
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is not fully understood, but it is believed to act through multiple pathways. N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the activity of specific enzymes and signaling pathways that are involved in cancer cell growth, beta-amyloid protein aggregation, and oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to induce apoptosis, which is a form of programmed cell death. In Alzheimer's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to decrease beta-amyloid protein levels and improve cognitive function. In Parkinson's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in lab experiments is its high specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is that N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea may have off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in scientific research. One direction is the development of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea analogs with improved specificity and potency. Another direction is the investigation of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in other disease models, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
In conclusion, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in scientific research.
Synthesemethoden
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with 4-chloromethylpyridine to form 4-(4-pyridinylmethyl)aniline. This intermediate is then reacted with urea in the presence of a catalyst to form N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been studied for its potential applications in various fields of scientific research, including cancer treatment, Alzheimer's disease, and Parkinson's disease. In cancer treatment, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In Alzheimer's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been studied for its ability to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In Parkinson's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-4-2-12(3-5-13)17-14(18)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTSLWXJSKQCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)

![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)


![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)